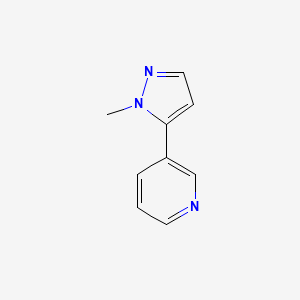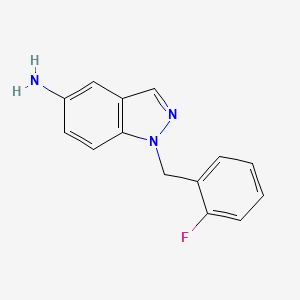
Disodium pentyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium pentyl phosphate is an inorganic compound composed of sodium, pentyl, and phosphate ions. It is a derivative of phosphoric acid where two hydrogen atoms are replaced by sodium ions and one hydrogen atom is replaced by a pentyl group. This compound is known for its versatility and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium pentyl phosphate can be synthesized through the reaction of pentanol with phosphoric acid, followed by neutralization with sodium hydroxide. The general reaction is as follows:
C5H11OH+H3PO4→C5H11PO4H2
C5H11PO4H2+2NaOH→C5H11PO4Na2+2H2O
Industrial Production Methods: Industrial production of this compound typically involves a two-step process. First, pentanol is reacted with phosphoric acid to form pentyl phosphate. This intermediate is then neutralized with sodium hydroxide to produce this compound. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion and high yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions where the pentyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products:
Oxidation: The major products include pentyl phosphate derivatives with higher oxidation states.
Reduction: Reduced forms of pentyl phosphate.
Substitution: Various substituted phosphates depending on the substituent used.
Applications De Recherche Scientifique
Disodium pentyl phosphate is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.
Industry: this compound is used in the production of detergents, emulsifiers, and as a corrosion inhibitor in water treatment processes.
Mécanisme D'action
The mechanism of action of disodium pentyl phosphate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In drug delivery systems, it helps in the controlled release of active pharmaceutical ingredients. The phosphate group can interact with enzymes and proteins, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
- Disodium phosphate
- Dipotassium phosphate
- Diammonium phosphate
Comparison: Disodium pentyl phosphate is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties compared to other similar compounds. This makes it more suitable for applications requiring amphiphilic characteristics, such as in emulsifiers and surfactants. Additionally, the pentyl group can influence the compound’s reactivity and interaction with other molecules, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
68698-61-3 |
|---|---|
Formule moléculaire |
C5H11BaO4P |
Poids moléculaire |
303.44 g/mol |
Nom IUPAC |
barium(2+);pentyl phosphate |
InChI |
InChI=1S/C5H13O4P.Ba/c1-2-3-4-5-9-10(6,7)8;/h2-5H2,1H3,(H2,6,7,8);/q;+2/p-2 |
Clé InChI |
IPOWAPLRNZJHRJ-UHFFFAOYSA-L |
SMILES |
CCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
CCCCCOP(=O)([O-])[O-].[Ba+2] |
| 68698-61-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)







![3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1628112.png)

![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1628115.png)


